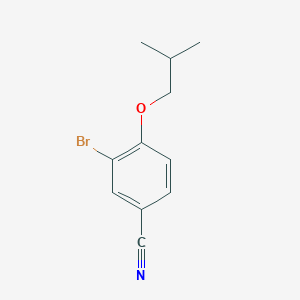
3-Bromo-4-isobutoxybenzonitrile
Descripción general
Descripción
3-Bromo-4-isobutoxybenzonitrile, also known as BIBN, is a chemical compound that has gained attention in scientific research due to its potential applications and properties. It has a molecular weight of 254.12 g/mol .
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-isobutoxybenzonitrile is C11H12BrNO . The InChI code is 1S/C11H12BrNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3 . The canonical SMILES representation is CC©COC1=C(C=C(C=C1)C#N)Br .Physical And Chemical Properties Analysis
3-Bromo-4-isobutoxybenzonitrile has a molecular weight of 254.12 g/mol . It has a topological polar surface area of 33 Ų . The compound has a complexity of 221 . It has a rotatable bond count of 3 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
Synthesis and Industrial Preparation
3-Bromo-4-isobutoxybenzonitrile is utilized in the synthesis of various compounds. For instance, it's used in the synthesis of 5-Bromo-2-Isobutoxybenzonitrile, a key intermediate in the production of Febuxostat, a gout medication. This synthesis involves a three-step procedure - bromination, cyanidation, and alkylation, starting from salicylaldehyde. The process boasts advantages like mild reaction conditions, easy operation, and lower costs, making it suitable for industrial preparation (Fan-hao, 2012).
Application in Plant Genetics and Herbicide Resistance
The compound is closely related to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a herbicide. Research shows that transgenic plants expressing a bacterial detoxification gene can resist bromoxynil. The bxn gene from Klebsiella ozaenae, which encodes a nitrilase converting bromoxynil into a less harmful metabolite, was introduced into tobacco plants, conferring resistance to high levels of bromoxynil. This approach indicates a successful method for obtaining herbicide resistance by introducing novel catabolic detoxification genes into plants (Stalker, McBride, Malyj, 1988).
Environmental Degradation and Photodegradation Studies
3-Bromo-4-isobutoxybenzonitrile, due to its structural similarity to bromoxynil, is relevant in studies of environmental degradation and photodegradation. Bromoxynil's degradation under various anaerobic conditions (like denitrifying, Fe(III)-reducing, and methanogenic conditions) has been studied. These studies are crucial in understanding the environmental impact and degradation pathways of similar compounds (Knight, Berman, Häggblom, 2003).
Spectroscopic Investigations
Spectroscopic investigations of similar compounds, like 4-Bromo-3-methylbenzonitrile, provide insights into the electronic structure, vibrational properties, and other characteristics, which can be valuable in understanding and predicting the behavior of 3-Bromo-4-isobutoxybenzonitrile in various applications (Shajikumar, Raman, 2018).
Safety And Hazards
The safety data sheet for 3-Bromo-4-isobutoxybenzonitrile indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Propiedades
IUPAC Name |
3-bromo-4-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXCJFAXAMLPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677400 | |
| Record name | 3-Bromo-4-(2-methylpropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isobutoxybenzonitrile | |
CAS RN |
208665-95-6 | |
| Record name | 3-Bromo-4-(2-methylpropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B1373032.png)

![Octahydroimidazolidino[1,5-a]pyridin-3-one](/img/structure/B1373034.png)
![6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1373036.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1373037.png)

![[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1373039.png)



![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)
